Cas no 2229320-41-4 (tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate)

Technical Introduction: tert-Butyl N-{3-[1-(aminooxy)propan-2-yl]phenyl}carbamate is a specialized carbamate derivative featuring both a protected amine (tert-butoxycarbonyl, Boc) and an aminooxy functional group. This bifunctional structure makes it valuable as an intermediate in organic synthesis, particularly for conjugation reactions via oxime formation, leveraging the aminooxy group's reactivity with carbonyl compounds. The Boc group offers selective deprotection under mild acidic conditions, enabling controlled amine liberation for further derivatization. Its aromatic backbone enhances stability, while the propan-2-yl linker provides flexibility in molecular design. This compound is particularly useful in peptide modification, bioconjugation, and pharmaceutical research, where precise functional group manipulation is critical. Storage under inert conditions is recommended to preserve reactivity.
tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate structure
2229320-41-4 structure
Product Name:tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate
CAS No:2229320-41-4
MF:C14H22N2O3
MW:266.336083889008
CID:5996260
PubChem ID:165829805
Update Time:2025-10-31

tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate
    • tert-butyl N-{3-[1-(aminooxy)propan-2-yl]phenyl}carbamate
    • 2229320-41-4
    • EN300-1873921
    • Inchi: 1S/C14H22N2O3/c1-10(9-18-15)11-6-5-7-12(8-11)16-13(17)19-14(2,3)4/h5-8,10H,9,15H2,1-4H3,(H,16,17)
    • InChI Key: FNIDANDHSVAEGD-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)C(C)CON)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 266.16304257g/mol
  • Monoisotopic Mass: 266.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 73.6Ų

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Additional information on tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate

Research Brief on tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate (CAS: 2229320-41-4) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate (CAS: 2229320-41-4) as a versatile intermediate in drug discovery and development. This compound, characterized by its unique carbamate and aminooxy functional groups, has been increasingly utilized in the synthesis of bioactive molecules, particularly in the context of targeted therapies and prodrug design. The following brief synthesizes the latest findings and applications of this compound, drawing from peer-reviewed studies and industry reports.

The structural features of tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate make it a valuable scaffold for the development of novel therapeutics. Recent studies have demonstrated its utility in the synthesis of hydroxylamine-containing compounds, which are pivotal in the design of enzyme inhibitors and protein conjugation agents. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its role in the development of selective histone deacetylase (HDAC) inhibitors, showcasing its potential in oncology applications. The carbamate group provides stability under physiological conditions, while the aminooxy moiety enables site-specific modifications, enhancing its applicability in bioconjugation strategies.

In addition to its pharmacological applications, tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate has been employed in chemical biology for probing protein-protein interactions and post-translational modifications. A study in ACS Chemical Biology (2024) reported its use in the development of activity-based probes for detecting lysine-specific demethylases (KDM), underscoring its role in epigenetic research. The compound's ability to form stable oxime linkages with carbonyl groups has been leveraged for labeling and imaging applications, providing researchers with tools to study dynamic cellular processes.

From a synthetic perspective, recent methodologies have focused on optimizing the production and purification of tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate to meet the demands of large-scale pharmaceutical manufacturing. Innovations in catalytic systems and green chemistry approaches have been reported, aiming to enhance yield and reduce environmental impact. For example, a 2024 study in Organic Process Research & Development detailed a scalable route using palladium-catalyzed coupling reactions, achieving >90% purity with minimal byproducts.

Looking ahead, the potential of tert-butyl N-{3-1-(aminooxy)propan-2-ylphenyl}carbamate extends to emerging areas such as PROTAC (Proteolysis Targeting Chimeras) technology and antibody-drug conjugates (ADCs). Preliminary data from industry leaders suggest its incorporation into bifunctional molecules designed to degrade disease-causing proteins, with promising results in preclinical models. As research continues to unravel its multifaceted applications, this compound is poised to remain a cornerstone in the toolkit of medicinal chemists and chemical biologists.

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